molecular formula C52H48N6O6 B064377 Trityl candesartan cilexetil CAS No. 170791-09-0

Trityl candesartan cilexetil

Cat. No. B064377
M. Wt: 853 g/mol
InChI Key: MOHQWFWIPOOTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of candesartan cilexetil involves several steps, including the cleavage of protective groups and the formation of the benzimidazole ring at the final stage. A novel and convergent synthetic route offers a yield of 55% over six steps with 99.1% purity. This method highlights the efficiency and practicality of synthesizing candesartan cilexetil for industrial production, emphasizing the role of trityl and other protective groups in the synthesis process (Shen et al., 2010).

Molecular Structure Analysis

Candesartan cilexetil's molecular structure is characterized by the presence of a benzimidazole ring, which is crucial for its activity as an angiotensin II receptor antagonist. The structural determination of impurities in candesartan cilexetil also provides insight into its molecular complexity and the importance of purity in its synthesis (Havlíček et al., 2009).

Chemical Reactions and Properties

Candesartan cilexetil undergoes hydrolysis and transesterification reactions, which are crucial for its conversion into the active form, candesartan. These reactions highlight the prodrug's chemical properties and its interaction with biological systems to exert therapeutic effects (Ferreirós et al., 2007).

Physical Properties Analysis

The development of solid lipid nanoparticles (SLNs) for oral delivery of candesartan cilexetil has provided insights into its physical properties, such as solubility and bioavailability. The SLNs demonstrate improved oral bioavailability and sustained blood pressure reduction, indicating the importance of physical properties in the drug's effectiveness (Dudhipala & Veerabrahma, 2016).

Chemical Properties Analysis

Investigations into the process-related impurities of candesartan cilexetil have shed light on its chemical stability and the significance of monitoring impurities for ensuring the drug's safety and efficacy. The identification and structural elucidation of these impurities are crucial for the pharmaceutical analysis and quality control of candesartan cilexetil (Raman et al., 2011).

Scientific Research Applications

  • Analytical Determination in Pharmaceutical Preparations : A study utilized UV-VIS Spectrophotometry for the determination of tin in Trityl Candesartan. This is crucial in ensuring the safety and compliance of the pharmaceutical preparation with health standards (Yildiz et al., 2017).

  • Improvement in Oral Bioavailability : Research on developing Candesartan Cilexetil loaded solid lipid nanoparticles (CC-SLNs) has been carried out to enhance its oral bioavailability due to its poor aqueous solubility and low oral bioavailability. The successful formulation of these nanoparticles has shown significant improvement in drug efficacy and sustainability (Dudhipala & Veerabrahma, 2016).

  • Synthesis and Manufacturing : Novel and practical synthesis routes for Candesartan Cilexetil have been explored to optimize production efficiency and purity, crucial for ensuring the drug's effectiveness and safety (Shen et al., 2010).

  • Clinical Applications and Effectiveness : Extensive studies like the ACCESS study have been conducted to evaluate the safety and effectiveness of Candesartan Cilexetil in stroke survivors, emphasizing its role and adaptability in addressing cardiovascular conditions (Schrader et al., 2003).

  • Pharmacodynamic and Pharmacokinetic Enhancements : Efforts to improve the drug's stability, absorption, and overall pharmacological profile have been explored through various drug delivery systems, including self-nanoemulsifying systems and nanocrystals via solid dispersion techniques. These advancements aim to optimize the drug's clinical effectiveness and patient compliance (Amer et al., 2019; AboulFotouh et al., 2017).

Safety And Hazards

Trityl candesartan cilexetil, like other chemicals, should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Candesartan cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease . The future directions of research could involve exploring more uses of this compound and improving its synthesis process.

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHQWFWIPOOTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308612
Record name Trityl candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl candesartan cilexetil

CAS RN

170791-09-0
Record name Trityl candesartan cilexetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170791-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trityl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trityl candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRITYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Carbohexyl 1-chloroethyl carbonate (36 g) is added to a suspension of trityl candesartan (100 g), potassium carbonate (24 g) and potassium iodide (12 g) in DMSO (500 ml) at temperature of 60-65° C. over 30 min. Reaction mass is maintained at 60-65° C. for 2 hrs, added toluene (300 ml) and water (300 ml). Reaction mass is mixed for 15 min., allowed to settle, the layers are separated at 60-65° C. and aqueous layer is extracted with toluene (200 ml). Water (200 ml) washings are given to the combined organic layer and toluene extractions twice at temperature of 60-65° C. Toluene is distilled off from water washed organic layer at temperature below 60° C. under vacuum, ethanol (100 ml) is added, mixed for about 30 min and distilled off solvents under vacuum at temperature below 60° C. under vacuum. Residue is cooled to 30-35° C., ethanol (300 ml) is added, mixed for 2 hrs at 25-30° C. and filtered the product. Wet cake is washed with ethanol (100 ml) and suck dried. Wet weight of Cilexetil trityl candesartan is 180 g
Name
1-chloroethyl carbonate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trityl candesartan cilexetil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trityl candesartan cilexetil
Reactant of Route 3
Reactant of Route 3
Trityl candesartan cilexetil
Reactant of Route 4
Reactant of Route 4
Trityl candesartan cilexetil
Reactant of Route 5
Reactant of Route 5
Trityl candesartan cilexetil
Reactant of Route 6
Reactant of Route 6
Trityl candesartan cilexetil

Citations

For This Compound
9
Citations
J Havlíček, Z Mandelova, R Weisemann… - Collection of …, 2009 - cccc.uochb.cas.cz
… Trityl candesartan cilexetil 3, a key intermediate of the synthesis of candesartan cilexetil, can be prepared according to the patent literature3 from candesartan 2 in two steps via trityl …
Number of citations: 10 cccc.uochb.cas.cz
P Spincemaille, G Chandhok, A Zibert, H Schmidt… - Microbial Cell, 2014 - ncbi.nlm.nih.gov
The human pathology Wilson disease (WD) is characterized by toxic copper (Cu) accumulation in brain and liver, resulting in, among other indications, mitochondrial dysfunction and …
Number of citations: 3 www.ncbi.nlm.nih.gov
PE CRYSTALLIZATION - researchgate.net
… The formed emulsion was cooled to 30 C with the average cooling ramp 0.6 K/min and the seed crystals of pure trityl candesartan cilexetil were added (150 mg). Furthermore the …
Number of citations: 0 www.researchgate.net
MM Krishna, SV Rao… - Eurasian Journal of …, 2017 - pdfs.semanticscholar.org
A simple, rapid Reverse phase–Ultra Performance liquid chromatography (RP-UPLC) method was developed and validated for the simultaneous determination of thirteen known …
Number of citations: 2 pdfs.semanticscholar.org
C Du - Liquids, 2022 - mdpi.com
… However, in the process of triphenyl removal, due to the existence of multiple chemical sensitive groups in trityl candesartan cilexetil, impurities such as ethyl candesartan and …
Number of citations: 3 www.mdpi.com
C Du - Modeling of Liquids Behavior, 2022 - researchgate.net
… However, in the process of triphenyl removal, due to the existence of multiple chemical sensitive groups in trityl candesartan cilexetil, impurities such as ethyl candesartan and …
Number of citations: 0 www.researchgate.net
A Ersoy - Expert Opinion on Therapeutic Patents, 2006 - Taylor & Francis
… WO2005111021 reports the preparation of substantially pure candesartan cilexetil by the deprotection of trityl candesartan cilexetil and crystallisation and/or recrystallisation of …
Number of citations: 3 www.tandfonline.com
Y Maralla, S Sonawane, D Kashinath… - … and Processing: Process …, 2017 - Elsevier
Currently, process intensification research is focused on use of the continuous micro reactor over the batch reactors. The micro reactor process gives continuous product output, effective …
Number of citations: 13 www.sciencedirect.com
H Shimada, N Kogure, E Noro, M Kudo… - FEBS Open …, 2017 - Wiley Online Library
… Candesartan (trityl candesartan cilexetil) was purchased from Sequoia Research Products (Pangbourne, UK). Nifedipine and efonidipine (efonidipine hydrochloride monoethanolate) …
Number of citations: 8 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.